molecular formula C11H13BrS B1273312 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene CAS No. 842140-39-0

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene

Cat. No.: B1273312
CAS No.: 842140-39-0
M. Wt: 257.19 g/mol
InChI Key: MJWXVHGSTOFZTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene typically involves the reaction of 4-(ethylthio)benzaldehyde with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature and using a catalyst such as benzoyl peroxide to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted phenylpropene derivatives .

Scientific Research Applications

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The bromine atom and ethylthio group play crucial roles in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it can disrupt essential biological processes in target cells .

Comparison with Similar Compounds

2-Bromo-3-[4-(ethylthio)phenyl]-1-propene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWXVHGSTOFZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246394
Record name 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-39-0
Record name 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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